molecular formula C18H14Cl2N4O2 B2918125 2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1257551-22-6

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No. B2918125
CAS RN: 1257551-22-6
M. Wt: 389.24
InChI Key: PVHQZHVRGMPPTF-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical chemistry . The molecule also contains a pyridazinyl group and a pyridinyl group, both of which are nitrogen-containing heterocycles often found in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, pyridazinyl, and pyridinyl groups. These groups would likely confer distinct electronic and steric properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, pyridazinyl, and pyridinyl groups. For example, the amide group might undergo hydrolysis or aminolysis reactions, while the pyridazinyl and pyridinyl rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, pyridazinyl, and pyridinyl groups would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis

    Novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking screenings against specific target proteins. These compounds exhibited antimicrobial and antioxidant activities, showcasing their potential in developing new therapeutic agents (Flefel et al., 2018).

  • Microwave-Assisted Synthesis

    Microwave irradiation has been utilized to synthesize diverse pyridine derivatives, highlighting a method that offers advantages in terms of speed and efficiency. Such compounds have been investigated for COX-2 inhibition and cardiotonic properties, among others (Ashok et al., 2006).

  • Antimicrobial Evaluation

    Thienopyrimidine derivatives have been developed and tested for pronounced antimicrobial activity. This indicates the relevance of such compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006).

Photophysical Studies

  • Fluorescence Properties: Research into benzamides with pyridine, pyridazine, and pyrazine rings has led to the development of novel blue fluorophores. These compounds have shown significant fluorescence properties, which are crucial for applications in biological imaging and organic electronic materials (Yamaji et al., 2017).

Analgesic and Antiparkinsonian Activities

  • Therapeutic Potential: Synthesis and pharmacological screening of substituted pyridine derivatives have revealed some compounds with notable analgesic and antiparkinsonian activities. This underscores the potential of such chemical frameworks in developing treatments for pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide, primarily targets the TYK2 (Tyrosine Kinase 2), JAK1 (Janus Kinase 1), JAK2 (Janus Kinase 2), and JAK3 (Janus Kinase 3) proteins . These proteins play crucial roles in the signaling pathways of various cytokines and growth factors, which are essential for immune response, cell growth, and survival .

Mode of Action

The compound acts as a potent inhibitor of TYK2, JAK1, JAK2, and JAK3 . It binds to these kinases, thereby inhibiting their activity. This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions .

Biochemical Pathways

The compound affects several biochemical pathways due to its inhibitory action on TYK2, JAK1, JAK2, and JAK3 . For instance, it can block the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) . These pathways are involved in immune response, erythropoiesis, and inflammation, respectively .

Pharmacokinetics

The compound is orally bioavailable

Result of Action

The inhibition of TYK2, JAK1, JAK2, and JAK3 by the compound can lead to a variety of molecular and cellular effects. These effects largely depend on the specific cellular context and the pathways that these kinases are involved in. For instance, inhibition of the IL-12, EPO, and IL-6 pathways can modulate immune response, erythropoiesis, and inflammation, respectively .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely involve further studies to elucidate its synthesis, properties, and potential applications .

properties

IUPAC Name

2,5-dichloro-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c19-12-4-5-14(20)13(11-12)18(25)22-9-10-26-17-7-6-16(23-24-17)15-3-1-2-8-21-15/h1-8,11H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQZHVRGMPPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

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